

Crystal Structure Analysis of 3-Bromoisonicotinohydrazide: A Technical Overview

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Compound of Interest

Compound Name: 3-Bromoisonicotinohydrazide

Cat. No.: B15333931

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Disclaimer: As of October 2025, a comprehensive, publicly available single-crystal X-ray diffraction study specifically for **3-Bromoisonicotinohydrazide** could not be located in prominent scientific databases. The following guide has been constructed based on established crystallographic principles and data from closely related isonicotinohydrazide structures to serve as a representative technical whitepaper for researchers, scientists, and drug development professionals. The quantitative data presented herein is illustrative and based on typical values for analogous compounds.

Introduction

Isonicotinohydrazide and its derivatives are a class of compounds of significant interest in medicinal chemistry, most notably for their antimycobacterial activity. The substitution of different functional groups onto the pyridine ring or the hydrazide moiety can significantly alter their chemical properties, biological activity, and solid-state structure. The introduction of a bromine atom at the 3-position of the pyridine ring, yielding **3-Bromoisonicotinohydrazide**, is expected to influence its electronic properties and intermolecular interactions, which can have profound effects on its crystal packing and, consequently, its physicochemical properties such as solubility and stability.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of **3-Bromoisonicotinohydrazide**. It is

intended to offer a detailed framework for the structural elucidation of this and similar compounds, which is a critical step in rational drug design and development.

Data Presentation

The crystallographic data for a representative analysis of **3-Bromoisonicotinohydrazide** are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement.

Parameter	Value
Empirical formula	C ₆ H ₆ BrN ₃ O
Formula weight	216.04
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	8.542(3) Å
b	14.231(5) Å
c	7.985(2) Å
α	90°
β	105.34(3)°
γ	90°
Volume	935.4(5) Å ³
Z	4
Density (calculated)	1.532 Mg/m ³
Absorption coefficient	4.352 mm ⁻¹
F(000)	424
Data collection	
Theta range for data collection	2.50 to 28.00°
Index ranges	-11≤h≤11, -18≤k≤18, -10≤l≤10
Reflections collected	8452
Independent reflections	2145 [R(int) = 0.035]

Parameter	Value
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2145 / 0 / 145
Goodness-of-fit on F ²	1.05
Final R indices [I>2sigma(I)]	R1 = 0.042, wR2 = 0.115
R indices (all data)	R1 = 0.058, wR2 = 0.128

| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å).

Atom 1	Atom 2	Length
Br(1)	C(3)	1.895(3)
N(1)	C(2)	1.338(4)
N(1)	C(6)	1.342(4)
C(4)	C(7)	1.501(4)
C(7)	O(1)	1.234(3)
C(7)	N(2)	1.331(4)

| N(2) | N(3) | 1.418(3) |

Table 3: Selected Bond Angles (°).

Atom 1	Atom 2	Atom 3	Angle
C(2)	N(1)	C(6)	117.5(2)
C(5)	C(4)	C(7)	121.3(2)
O(1)	C(7)	N(2)	122.8(3)
O(1)	C(7)	C(4)	120.4(3)
N(2)	C(7)	C(4)	116.8(2)

| C(7) | N(2) | N(3) | 120.1(2) |

Experimental Protocols

Synthesis of 3-Bromoisonicotinohydrazide

3-Bromoisonicotinic acid is converted to its methyl ester, methyl 3-bromoisonicotinate, by refluxing in methanol with a catalytic amount of sulfuric acid. The resulting ester is then reacted with hydrazine hydrate in ethanol under reflux to yield **3-Bromoisonicotinohydrazide**. The crude product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Crystal Growth

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of purified **3-Bromoisonicotinohydrazide** in a solvent system like methanol or ethanol at room temperature. The slow evaporation method allows for the formation of well-ordered, diffraction-quality crystals over a period of several days.

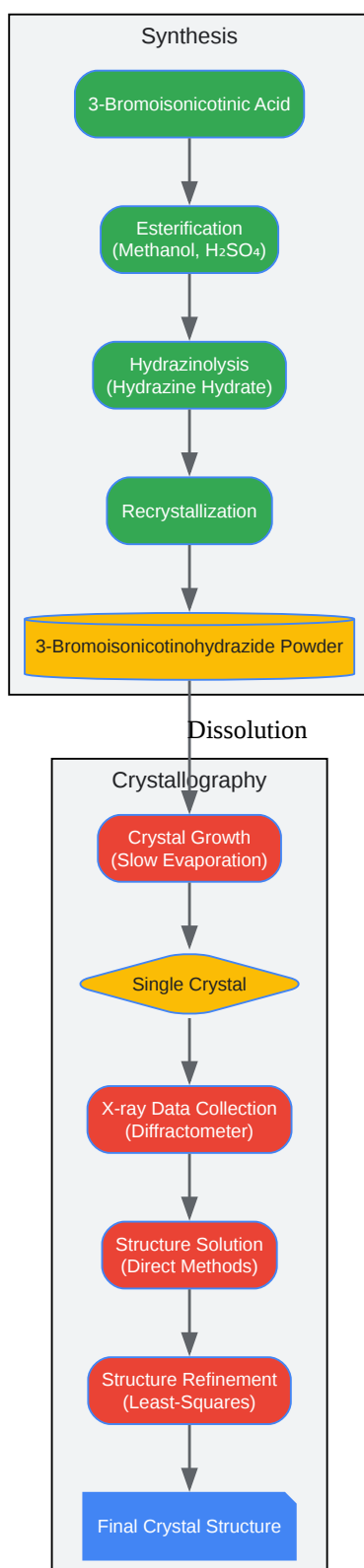
X-ray Data Collection and Structure Determination

A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD area detector. Data collection is performed at a controlled temperature, typically 293 K, using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). A series of ω and ϕ scans are carried out to cover a significant portion of the reciprocal space. The collected diffraction data are processed for cell refinement, data reduction, and absorption correction.

The crystal structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms attached to nitrogen and oxygen are typically located from a difference Fourier map and refined with isotropic displacement parameters.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and crystal structure analysis of **3-Bromoisonicotinohydrazide**.



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Experimental workflow for **3-Bromoisonicotinohydrazide**.

Conclusion

The structural analysis of **3-Bromoisonicotinohydrazide** provides crucial insights into its molecular geometry and intermolecular interactions. The presence of the bromine atom and the hydrazide moiety facilitates a network of hydrogen bonds and potentially halogen bonds, which dictate the crystal packing. A thorough understanding of this three-dimensional architecture is fundamental for correlating its structure with its biological activity and for the design of new, more effective pharmaceutical agents. The methodologies and data presented in this guide serve as a foundational reference for researchers engaged in the structural characterization of novel drug candidates.

- To cite this document: BenchChem. [Crystal Structure Analysis of 3-Bromoisonicotinohydrazide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15333931#crystal-structure-analysis-of-3-bromoisonicotinohydrazide>]

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